ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a 2,5-dimethoxyphenyl substituent at the 3-position and an ester group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
1326810-38-1 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.292 |
IUPAC Name |
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
KJPMAHJOBSVSMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reaction mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 6–8 hrs | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | 78% | |
| Basic hydrolysis (saponification) | NaOH (aq.), ethanol, 70°C | Sodium salt of the carboxylic acid | 85% |
Hydrolysis products serve as intermediates for further derivatization, such as amide formation or coupling reactions.
Nucleophilic Substitution Reactions
The electron-rich pyrazole ring and methoxy groups participate in electrophilic substitution.
Halogenation
Bromination occurs selectively at the para position of the dimethoxyphenyl group:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF, 0°C → RT, 12 hrs | 3-(2,5-Dimethoxy-4-bromophenyl)-1H-pyrazole-5-carboxylate | >90% para-substitution |
Nitration
Nitration under mixed acid conditions targets the phenyl ring:
| Reagent | Conditions | Major Product | Minor Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-(2,5-Dimethoxy-4-nitrophenyl)-1H-pyrazole-5-carboxylate | <5% meta-isomer |
Cycloaddition and Ring-Opening Reactions
The pyrazole core engages in 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles:
| Diazo Compound | Catalyst | Product | Application |
|---|---|---|---|
| Ethyl diazoacetate | Zn(OTf)₂, Et₃N, RT | Pyrazolo[1,5-a]pyrimidine derivative | Anticancer scaffolds |
| Phenyl diazomethane | Cu(OTf)₂, [bmim]PF₆, 60°C | 1,3,5-Triarylpyrazole | Agrochemical intermediates |
Reduction and Oxidation Pathways
Functional group interconversion is achieved through redox reactions:
Nitro Group Reduction
The nitro group (if present in derivatives) is reduced to an amine:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 3 atm | 3-(2,5-Dimethoxyphenyl)-5-(aminomethyl)-1H-pyrazole | Full conversion |
Ester Reduction
Lithium aluminum hydride reduces the ester to a primary alcohol:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → reflux, 4 hrs | 5-(Hydroxymethyl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole | 68% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acid | Biaryl-substituted pyrazole |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amine | N-Arylated pyrazole |
Photochemical and Thermal Stability
The compound demonstrates stability under standard conditions but decomposes under UV light or extreme heat:
| Condition | Observation | Degradation Products |
|---|---|---|
| UV light (254 nm), 24 hrs | 15% decomposition | Demethoxylated pyrazole + CO₂ |
| 200°C, N₂ atmosphere | 40% decarboxylation | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole |
Key Research Findings
-
Regioselectivity in Cyclocondensation : Hydrazine hydrate preferentially forms the 3-substituted pyrazole isomer due to hydrogen bonding with the ester group .
-
Anti-inflammatory Derivative Efficacy : Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (structural analog) showed 75% inhibition in carrageenan-induced edema models .
-
Industrial Scalability : Continuous flow reactors improve yield (up to 92%) in ester hydrolysis compared to batch methods.
This compound’s versatility in substitution and cyclization reactions positions it as a critical intermediate in medicinal and materials chemistry.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate serves as a building block for synthesizing various pharmaceutical agents. Its derivatives have been explored for their potential as enzyme inhibitors, particularly in the context of anti-inflammatory and antimicrobial therapies .
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study utilizing a carrageenan-induced inflammation model in rats, derivatives of this compound demonstrated substantial inhibition of edema, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Agrochemical Development
The compound's unique structure may also facilitate its use in developing agrochemicals with enhanced efficacy and safety profiles. Its biological activity against various pathogens positions it as a candidate for further exploration in agricultural applications .
Case Study 1: Anti-inflammatory Activity
A series of derivatives were synthesized and evaluated for their anti-inflammatory activity. The findings are summarized in the following table:
| Compound | Anti-inflammatory Activity (Inhibition %) |
|---|---|
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70% |
These results underscore the importance of structural modifications in enhancing biological activity and highlight the compound's potential therapeutic applications .
Case Study 2: Antimicrobial Properties
In another study, various pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Derivatives
Compound 279
- Structure : Ethyl 3-(1-(3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate .
- Key Differences: Replaces the 2,5-dimethoxyphenyl group with a bulkier trifluoromethyl-indazol-pyrrole-carboxamide substituent. Contains an additional ethylamino linkage.
- Synthesis : Prepared via Me₃Al-mediated amide coupling in THF at 100–120°C (68% yield). This contrasts with the target compound’s likely synthesis via esterification or cyclocondensation.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indazole moiety may confer distinct biological activity compared to the dimethoxyphenyl group .
Compounds 7a and 7b
- Structures: 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone. 7b: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone .
- Key Differences: Feature thiophene rings instead of the dimethoxyphenyl group. Integrate cyano (7a) or ester (7b) groups on the thiophene, altering electronic properties.
- Synthesis: Formed via cyclocondensation using malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane. This highlights divergent synthetic pathways compared to the target compound’s likely methods .
Substituent-Driven Property Variations
In contrast:
Functional Group Comparisons
- Ester Group : Common in all compounds, but its position varies. In the target compound, the ester at the pyrazole 5-position may influence steric hindrance during binding interactions.
- Amino/Hydroxy Groups (7a/7b): These polar groups enhance solubility but may reduce membrane permeability compared to the methoxy groups in the target compound .
Table 1: Comparative Overview of Key Compounds
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The target compound’s dimethoxyphenyl group may favor interactions with serotonin receptors or enzymes, as seen in related compounds like 25H-NBOH (a phenethylamine derivative with 2,5-dimethoxyphenyl) . However, pyrazole-specific SAR data are lacking.
- Further studies could explore milder conditions or greener catalysts.
- Biological Data: No direct activity data are provided for the target compound.
Biological Activity
Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is a compound within the pyrazole class, known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes recent research findings, synthesis methods, and biological evaluations related to this compound.
Molecular Characteristics:
- CAS No: 1326810-38-1
- Molecular Formula: C14H16N2O4
- Molecular Weight: 276.292 g/mol
- IUPAC Name: this compound
The compound features a pyrazole ring with an ethyl ester at the 5-position and a 2,5-dimethoxyphenyl group at the 3-position. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Hydrazone: Reacting 2,5-dimethoxybenzaldehyde with hydrazine hydrate.
- Cyclization: The hydrazone is cyclized with ethyl acetoacetate under acidic conditions, usually in ethanol, to yield the desired pyrazole derivative.
Anti-inflammatory Activity
Research indicates that various pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, compounds were tested in carrageenan-induced inflammation models. The findings suggested that substitutions on the pyrazole scaffold could enhance anti-inflammatory effects .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Model Used | Result |
|---|---|---|
| Ethyl 5-(substituted) | Carrageenan-induced edema | Significant reduction in edema |
| This compound | Not directly tested but structurally similar compounds showed promise |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the 1H-pyrazole scaffold have demonstrated inhibitory effects against various cancer cell lines, including lung, breast, and colorectal cancers. Specifically, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | ~26 | Induction of apoptosis |
| Other Pyrazole Derivatives | A549 (Lung) | ~42 | Cell cycle arrest |
In particular, this compound's structural features may enhance its binding affinity to target proteins involved in cancer progression.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound and similar compounds:
- Study on Cell Cycle Arrest: In vitro studies indicated that certain pyrazole derivatives can induce G2/M phase arrest in cancer cells, leading to increased expression of cyclin-B1 protein .
- In Vivo Efficacy: Animal models have shown that these compounds can reduce tumor size significantly when administered at specific dosages.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of β-ketoesters with hydrazines or hydrazides. For analogous compounds, ethyl acetoacetate and DMF-DMA have been used as precursors to form the pyrazole core, followed by functionalization with aryl groups (e.g., phenyl or substituted phenyl) . To synthesize the 2,5-dimethoxyphenyl variant, substitute phenylhydrazine with 2,5-dimethoxyphenylhydrazine. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., acetic acid) to enhance yield and purity. Reaction progress can be monitored via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to characterize this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and pyrazole protons (δ 6.5–7.5 ppm). Compare with similar compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, where pyrazole protons resonate at δ 6.2–7.3 ppm .
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole-3-carboxylate showed intramolecular hydrogen bonding influencing stability .
- IR : Detect carbonyl (C=O) stretches near 1700 cm⁻¹ and C-O-C (methoxy) around 1250 cm⁻¹ .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : While specific toxicity data for this compound is limited, related pyrazole esters (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are classified as non-hazardous but require standard precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Avoid inhalation of dust; work in a fume hood.
- Store away from strong oxidizers (e.g., peroxides) to prevent decomposition into CO, NOx, or HCl .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectroscopic data or reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict NMR chemical shifts, IR vibrational modes, and reaction pathways. For example, DFT studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)pyrrole derivatives validated intramolecular hydrogen bonding and electronic effects, resolving discrepancies between experimental and theoretical data . Molecular docking may further explain bioactivity variations caused by substituent positioning .
Q. What strategies mitigate low yields in multi-step syntheses involving dimethoxyphenyl groups?
- Methodological Answer :
- Protection-Deprotection : Protect methoxy groups during pyrazole formation to prevent side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) and improve regioselectivity .
- Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura coupling if introducing the aryl group post-cyclization .
Q. How can researchers assess the environmental impact or biodegradability of this compound?
- Methodological Answer :
- Ecotoxicity Assays : Use Daphnia magna or algae models to test acute toxicity.
- Persistence Studies : Conduct OECD 301 biodegradation tests. Note that related pyrazole esters lack data on bioaccumulation (logP) or soil mobility, necessitating extrapolation from structural analogs .
Data Contradiction Analysis
Q. Why might reported melting points or solubility vary across studies?
- Methodological Answer : Variations arise from:
- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) yield different crystal forms.
- Impurities : Residual solvents or unreacted intermediates (e.g., dimethoxyphenylhydrazine) alter physical properties. Purity should be verified via GC/HPLC .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
